ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate
Description
Ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a piperazine-based small molecule featuring an ethyl carboxylate group at the 1-position of the piperazine ring. The compound is structurally characterized by an acetyl linker bridging the piperazine nitrogen to a 4-methyl-substituted indole moiety. Piperazine derivatives are widely explored due to their conformational flexibility, hydrogen-bonding capacity, and adaptability in drug design. The 4-methylindole group in this compound may enhance lipophilicity and modulate receptor interactions, as seen in related indole-piperazine hybrids .
Properties
IUPAC Name |
ethyl 4-[2-(4-methylindol-1-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-24-18(23)20-11-9-19(10-12-20)17(22)13-21-8-7-15-14(2)5-4-6-16(15)21/h4-8H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLLQAHXJRGHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C(C=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Piperazine Carboxylation: The acetylated indole is reacted with ethyl piperazinecarboxylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Ethyl 4-[(2-Methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1-piperazinecarboxylate ()
- Structure : A pyridinyl group and 2-methylindole are attached to the piperazine via a methylene bridge.
- Key Differences: The indole substituent is at the 3-position (vs. 1-position in the target compound), and the linker is a methylene group (vs. acetyl).
Ethyl 4-[4-(1H-Indol-3-yl)butyl]-1-piperazinecarboxylate ()
- Structure : A butyl chain connects the indole (3-position) to the piperazine.
- The absence of an acetyl group reduces hydrogen-bonding capacity, which may limit target engagement compared to the acetyl-linked target compound .
Ethyl 4-(1H-Indole-2-carbonyl)piperazine-1-carboxylate ()
- Structure : A carbonyl group directly links the indole (2-position) to the piperazine.
- Key Differences: The rigid carbonyl linker may restrict conformational flexibility, whereas the acetyl group in the target compound allows moderate rotational freedom.
Ethyl 4-(5-Chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate ()
- Structure : A 5-chloroindole is connected via a carbonyl linker.
- Key Differences : The chloro substituent enhances electron-withdrawing effects, which may stabilize the molecule metabolically. This contrasts with the 4-methyl group in the target compound, which is electron-donating and could influence pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
